Diosmin octaacetate

Description

Octaacetate derivatives are acetylated forms of carbohydrates or glycosides, where eight hydroxyl groups are substituted with acetyl groups. These compounds are often used in organic synthesis, pharmaceutical research, and as intermediates for producing bioactive molecules. This article will focus on comparing these analogs, highlighting their chemical properties, synthesis, and applications.

Properties

Molecular Formula |

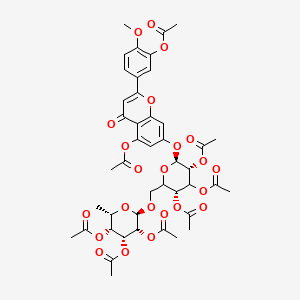

C44H48O23 |

|---|---|

Molecular Weight |

944.8 g/mol |

IUPAC Name |

[(2S,3R,4R,5R,6R)-4,5-diacetyloxy-2-methyl-6-[[(3R,5R,6S)-3,4,5-triacetyloxy-6-[5-acetyloxy-2-(3-acetyloxy-4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]oxan-3-yl] acetate |

InChI |

InChI=1S/C44H48O23/c1-18-37(59-21(4)47)39(61-23(6)49)41(63-25(8)51)43(56-18)55-17-35-38(60-22(5)48)40(62-24(7)50)42(64-26(9)52)44(67-35)65-28-14-33(58-20(3)46)36-29(53)16-31(66-34(36)15-28)27-11-12-30(54-10)32(13-27)57-19(2)45/h11-16,18,35,37-44H,17H2,1-10H3/t18-,35?,37+,38+,39+,40?,41+,42+,43+,44+/m0/s1 |

InChI Key |

SUXSSKKHGVZUQF-YKXMVRMCSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)OCC2[C@H](C([C@H]([C@@H](O2)OC3=CC4=C(C(=C3)OC(=O)C)C(=O)C=C(O4)C5=CC(=C(C=C5)OC)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C(=C3)OC(=O)C)C(=O)C=C(O4)C5=CC(=C(C=C5)OC)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Diosmin octa

Comparison with Similar Compounds

Structural and Chemical Properties

All listed octaacetates share the same molecular formula (C28H38O19 ) and weight (678.59 g/mol ), differing only in glycosidic linkages and stereochemistry. For example:

- β-D-Maltose octaacetate (1→4 linkage) is noted for its CO2-philic properties, making it useful in green chemistry applications like microemulsion systems .

- α-D-Cellobiose octaacetate (β-1→4 linkage) is widely used as a reference compound in chromatographic analyses due to its well-characterized structure .

- β-Gentiobiose octaacetate (β-1→6 linkage) serves as a substrate for studying glycosidase enzymes and glycan-protein interactions .

Diosmin and Its Distinction from Octaacetate Analogs

Key differences between Diosmin and the octaacetates above include:

- Chemical Class: Diosmin is a flavonoid (polyphenolic structure), whereas the compared octaacetates are acetylated carbohydrates.

- Bioactivity : Diosmin directly modulates inflammatory mediators (e.g., TNF-α, IL-6) , whereas octaacetates primarily serve as synthetic intermediates or excipients.

Q & A

Q. What are the optimal methods for synthesizing and characterizing diosmin octaacetate in laboratory settings?

Methodological Answer:

- Synthesis : Acetylation of diosmin (a flavonoid glycoside) using acetic anhydride in anhydrous pyridine under reflux, with reaction progress monitored via thin-layer chromatography (TLC) .

- Purification : Recrystallization in ethanol or methanol to remove unreacted reagents, followed by vacuum drying .

- Characterization :

- FT-IR : Confirm esterification by detecting C=O stretching (~1740 cm⁻¹) and loss of hydroxyl peaks .

- ¹H/¹³C NMR : Assign acetyl proton signals (δ 1.8–2.2 ppm) and verify glycosidic linkage preservation .

- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+Na]⁺) and fragmentation patterns .

Q. What analytical techniques are essential for confirming the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

- Melting Point Analysis : Compare observed values with literature data to assess crystallinity and purity .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 280 nm) to quantify impurities .

- Elemental Analysis : Verify carbon/hydrogen ratios to confirm stoichiometry of acetylation .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data of this compound across different experimental models?

Methodological Answer:

- Dose-Response Studies : Test a wide concentration range (e.g., 10–100 µM) to identify non-linear effects, as seen in diosmin’s anti-inflammatory activity .

- Pathway-Specific Assays : Use inhibitors/activators (e.g., NF-κB inhibitors, MAPK antagonists) to isolate mechanisms .

- Model Comparison : Contrast results from in vitro (e.g., macrophage lines) and in vivo (e.g., diabetic rodent models) systems to evaluate translational relevance .

Q. What experimental designs are appropriate to evaluate the metabolic stability of this compound in biological systems?

Methodological Answer:

- In Vitro Hydrolysis Assays : Incubate with esterase-rich matrices (e.g., liver microsomes) and quantify released acetic acid via GC-MS .

- Pharmacokinetic Profiling : Administer radiolabeled this compound to rodents, followed by plasma/tissue sampling at timed intervals .

- Metabolite Identification : Use LC-QTOF-MS to detect deacetylated intermediates (e.g., mono- or diacetyl derivatives) .

Q. How can researchers reconcile conflicting data on the environmental persistence of octaacetate derivatives?

Methodological Answer:

- Biodegradation Studies : Conduct OECD 301 tests (e.g., closed bottle test) to measure half-life in soil/water matrices, as done for sucrose octaacetate .

- QSAR Modeling : Predict environmental fate using octanol-water partition coefficients (LogP) and topological polar surface area (TPSA) .

- Field Monitoring : Deploy passive samplers in agricultural zones to track residual levels post-application .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on the cytotoxicity of this compound in mammalian cell lines?

Methodological Answer:

- Standardized Protocols : Adhere to ISO 10993-5 guidelines for cytotoxicity testing (e.g., MTT assay, LDH release) .

- Positive/Negative Controls : Include reference compounds (e.g., acetaminophen for hepatotoxicity) to calibrate assay sensitivity .

- Multi-Omics Integration : Combine transcriptomics (e.g., RNA-seq) and proteomics to identify off-target effects .

Q. What statistical approaches are recommended for analyzing dose-dependent effects in octaacetate bioactivity studies?

Methodological Answer:

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .

- ANOVA with Post Hoc Tests : Compare means across dose groups (e.g., Tukey’s HSD for p < 0.05 significance) .

- Power Analysis : Predefine sample sizes to ensure adequate detection of effect sizes (α = 0.05, β = 0.2) .

Mechanistic and Translational Research

Q. What methodologies are critical for elucidating the molecular targets of this compound in inflammatory pathways?

Methodological Answer:

Q. How can in vivo models be optimized to assess the therapeutic potential of this compound in metabolic disorders?

Methodological Answer:

- Streptozotocin (STZ)-Induced Diabetic Rats : Monitor blood glucose, lipid profiles, and hepatic glycogen levels post-treatment .

- Tissue-Specific Knockdowns : Use siRNA targeting I-2R in adrenal glands to validate β-endorphin-mediated effects .

- Long-Term Toxicity : Conduct 90-day subchronic studies with histopathological examination of liver/kidney tissues .

Limitations and Future Directions

- Knowledge Gaps : No peer-reviewed data exist on this compound’s synthesis, stability, or bioactivity. Extrapolation from analogous compounds (e.g., sucrose octaacetate) is necessary .

- Priority Research :

- Develop validated synthetic protocols and reference standards.

- Investigate acetyl group lability under physiological conditions.

- Explore synergies with existing therapeutics (e.g., metformin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.